![molecular formula C19H19ClN6O4 B2410709 2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896308-47-7](/img/structure/B2410709.png)
2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClN6O4 and its molecular weight is 430.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbon-11-Labeled Derivatives for PET Imaging
Research on similar purine-thioacetamide derivatives, specifically carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, highlights their potential as PET (Positron Emission Tomography) tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These compounds were synthesized and evaluated for their radiochemical yields, purity, and specific activity, suggesting applications in diagnostic imaging and neurological research (Gao, Wang, & Zheng, 2016).
Anticonvulsant Activity of Imidazolyl Derivatives
Another study explored the anticonvulsant activities of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives. This research found that certain imidazolyl derivatives possess significant anticonvulsant properties, suggesting the potential of structurally related compounds in developing new treatments for epilepsy or seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Metabolism of Chloroacetamide Herbicides
The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential toxicological impacts of chloroacetamide derivatives. This study provides insights into the biotransformation and potential safety considerations of chloroacetamide compounds, which might be relevant for related chemical entities in toxicological studies or environmental impact assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Biological Activities
Research into the synthesis and biological activities of various chemical derivatives, including imidazo[1,2-a]pyridines and benzothiazole derivatives, showcases the broad potential of these compounds in medicinal chemistry. Such studies often focus on the development of new therapeutic agents with potential applications in cancer treatment, antimicrobial therapies, and other areas of health science. For example, novel compounds with imidazo[2,1-b]thiazole scaffolds were synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating the value of structural derivatives in oncological research (Ding et al., 2012).
Propiedades
IUPAC Name |
2-[6-(3-chloro-4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O4/c1-9-10(2)26-15-16(23(3)19(29)24(17(15)28)8-14(21)27)22-18(26)25(9)11-5-6-13(30-4)12(20)7-11/h5-7H,8H2,1-4H3,(H2,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCMVLGPUBOHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)
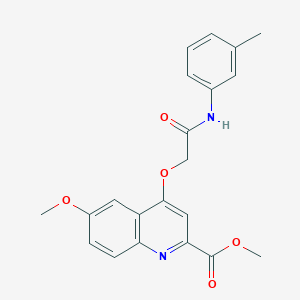
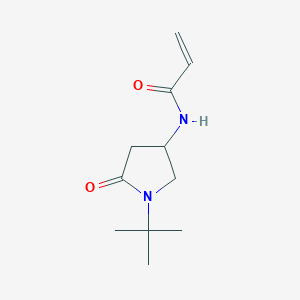
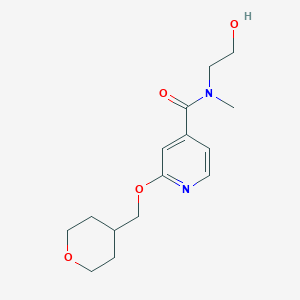
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)
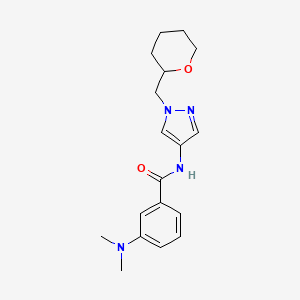
![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)
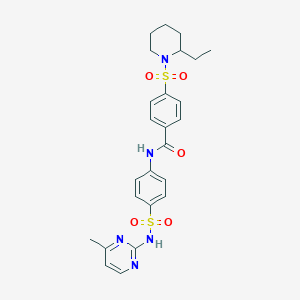
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)